3-(2,4,5-Trifluorophenyl)propan-1-ol
Overview
Description
3-(2,4,5-Trifluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H9F3O and a molecular weight of 190.1624 . It is also known by other synonyms such as 3-(2,4,5-Trifluorophenyl)propan-1-ol and 130887-16-0 .
Molecular Structure Analysis
The InChI key for 3-(2,4,5-Trifluorophenyl)propan-1-ol is CBJXXKZMBNMQSG-UHFFFAOYSA-N . The structure includes a trifluorophenyl group attached to a propan-1-ol group .Physical And Chemical Properties Analysis
The boiling point of 3-(2,4,5-Trifluorophenyl)propan-1-ol is 234.7ºC at 760 mmHg, and its density is 1.277g/cm3 .Scientific Research Applications
Enantioselective Syntheses and Applications
Enantioselective Synthesis of 1,1,1-Trifluoro-2,3-Epoxypropane : 3-(2,4,5-Trifluorophenyl)propan-1-ol has been utilized in the highly stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane, a compound with potential applications in various chemical reactions, through lipase-mediated kinetic resolution (Shimizu, Sugiyama, & Fujisawa, 1996).
Building Block for Sitagliptin Derivatives : This compound is a key intermediate in the enantioselective synthesis of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, an important building block in the preparation of sitagliptin and its derivatives, which are significant in medicinal chemistry (Fıstıkçı et al., 2012).
Synthesis from D-Mannitol : A stereospecific synthesis method of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol showcases the versatility of this compound in stereocontrolled chemical reactions (Aktaş et al., 2015).
Chemical Reactions and Evaluations
Photoinduced Reactivity Studies : Studies on the reactivity of related compounds like propan-2-ol upon photolysis highlight the importance of such compounds in understanding radical polymerizations and photochemical processes (Rosspeintner et al., 2009).
Spectroelectrochemical Investigations : Research into the spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine compounds, involving similar structures, shows the role of these compounds in the development of advanced materials for electrochemical technologies (Kamiloğlu et al., 2018).
Biological and Pharmaceutical Applications
Antifungal Evaluation : 3-(2,4,5-Trifluorophenyl)propan-1-ol derivatives have been evaluated for their antifungal properties, particularly against Candida strains, demonstrating their potential as pharmaceutical agents (Lima-Neto et al., 2012).
Hypoglycemic Activity Studies : Investigations into the hypoglycemic activities of related structures, such as 3-(3-methyl-2-pyridyl)propan-1-ol, reveal the potential of such compounds in the treatment of diabetes (Blank et al., 1979).
properties
IUPAC Name |
3-(2,4,5-trifluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXXKZMBNMQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601728 | |
Record name | 3-(2,4,5-Trifluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trifluorophenyl)propan-1-ol | |
CAS RN |
130887-16-0 | |
Record name | 3-(2,4,5-Trifluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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